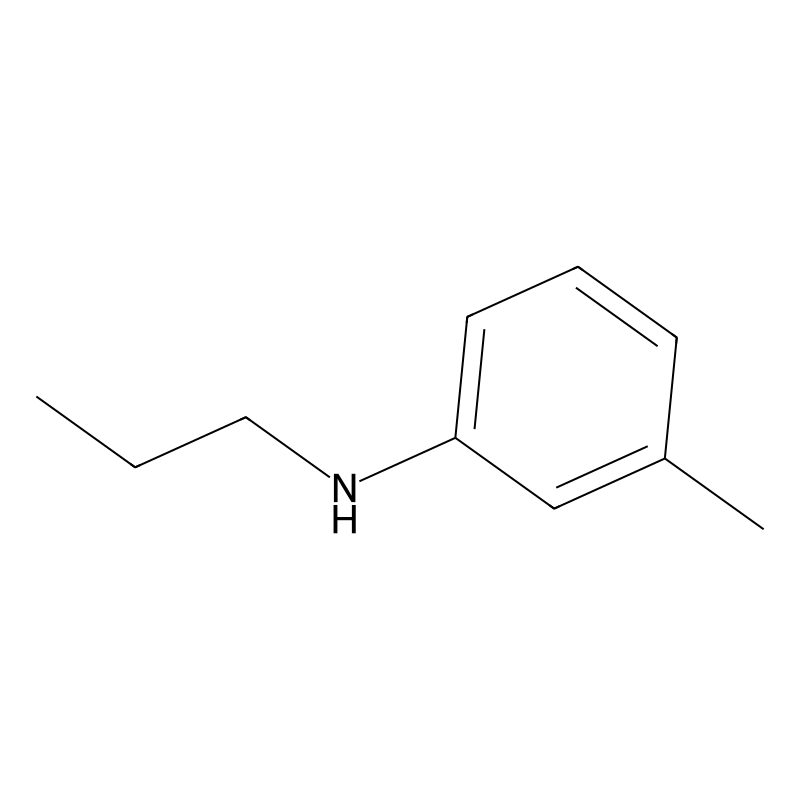

N-Propyl-m-toluidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymerization of Methacrylate Bone Cement

Summary of Application

N-Propyl-m-toluidine is used as a co-initiator in the polymerization of methacrylate bone cement.

Methods of Application

Results

The increase in polymerization rate was due to the increase in the amount of BPO. In addition, the curing time was shortened, as well as the time needed to achieve the maximum polymerization rate.

Synthesis of Various Chemicals

Synthesis of Ionic Liquid Electrolyte

Summary of Application

Methods of Application

Results

This combination offers an alternative ion-transport mechanism.

Oral Cancer Detection

Summary of Application

Methods of Application

Results

The study confirms that TB interacts significantly with DNA at physiological pH value (7.4), which strengthens the understanding of the Toluidine Blue staining of cancer cells.

Synthesis of N-Propyl-N-methylpyrrolidinium bis (fluorosulfonyl)imide (C3mpyrFSI)

Summary of Application

Results

The outcomes would also depend on the specific chemical being synthesized.

Production of Rubber Chemicals and Antioxidants

Summary of Application

N-Propyl-m-toluidine is used in the production of rubber chemicals and antioxidants.

NPT is a derivative of toluene, where a methyl group (CH3) is attached to the third carbon (meta position) of the benzene ring. Additionally, an amine group (NH2) is linked to the first carbon of the three-carbon propyl chain (N-propyl), which is then connected to the nitrogen atom of the amine group.

The significance of NPT in scientific research is currently limited. However, its structural features suggest potential applications in areas like material science and organic synthesis due to the presence of both aromatic and aliphatic groups [].

Molecular Structure Analysis

The key features of NPT's molecular structure include:

- Aromatic ring: The presence of a benzene ring with alternating double bonds provides stability and unique chemical properties.

- Methyl group: The electron-donating methyl group attached to the meta position of the benzene ring can influence its reactivity.

- Primary amine group: The primary amine group (NH2) is a polar functional group that can participate in hydrogen bonding and form salts.

- Aliphatic chain: The three-carbon propyl chain provides some flexibility and lipophilicity (fat-solubility) to the molecule.

These combined features create a molecule with both aromatic and aliphatic character, potentially allowing it to interact with different types of molecules.

Chemical Reactions Analysis

- Acylation: The amine group can react with acylating agents (e.g., acid chlorides) to form amides.

- Alkylation: The amine group can also react with alkylating agents to form secondary or tertiary amines.

- Electrophilic aromatic substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of the methyl group in the meta position might deactivate the ring to some extent.

Synthesis

Data is lacking on specific balanced chemical equations for reactions involving NPT.

Physical And Chemical Properties Analysis

- A colorless liquid at room temperature (due to its relatively low molecular weight).

- Moderately lipophilic due to the presence of both aromatic and aliphatic groups.

- Soluble in organic solvents like dichloromethane or toluene.

- Insoluble in water due to the non-polar nature of the aromatic ring and the propyl chain.

Melting point, boiling point, and other specific data are currently unavailable for NPT.

There is no current research available on the specific mechanism of action of NPT in biological systems.

- Mildly irritating to skin and eyes.

- Harmful if swallowed or inhaled.

- Flammable – similar to other aromatic hydrocarbons.

- Oxidation: It can react vigorously with strong oxidizing agents, sometimes resulting in explosions .

- Acid-Base Reactions: The compound can neutralize acids in exothermic reactions, forming salts and water .

- Halogenation: Substitution at the benzene nucleus can occur through halogenation in the presence of an acid catalyst .

- Nitration and Sulfonation: These reactions can also take place at the benzene ring .

- Friedel-Crafts Reaction: The compound can participate in this type of reaction, typical for aromatic hydrocarbons .

While specific information on N-Propyl-m-toluidine's biological activity is limited, we can infer some potential effects based on similar compounds:

- Toxicity: Like other toluidine derivatives, it may be toxic by inhalation, ingestion, and skin absorption in high concentrations or under prolonged exposures .

- Irritation: It may cause skin and eye irritation, as observed with related compounds .

- Methemoglobinemia: Similar to other toluidine compounds, it might potentially cause methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively to tissues .

The synthesis of N-Propyl-m-toluidine can be achieved through various methods, although specific procedures for this compound are not provided in the given search results. Generally, N-alkylation of m-toluidine with propyl halides or propyl alcohols in the presence of a suitable catalyst could be employed. For example, a similar compound, N-Ethyl-m-toluidine, is synthesized by reacting m-toluidine with ethyl bromide .

N-Propyl-m-toluidine has several potential applications, primarily in the chemical industry:

- Intermediate: It can serve as an intermediate in the manufacture of various organic chemicals .

- Dye Production: Like other toluidine derivatives, it may be used in the production of dyes and pigments .

- Pharmaceutical Industry: It could potentially be used as an intermediate in the synthesis of pharmaceutical compounds .

- Polymer and Rubber Industry: It might find applications as an accelerator or curing agent in these industries, similar to related compounds .

N-Propyl-m-toluidine may interact with various chemical groups:

- Isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides: These compounds may be incompatible with N-Propyl-m-toluidine .

- Strong Reducing Agents: When combined with strong reducing agents such as hydrides, it may generate flammable hydrogen gas .

- Bases and Diazo Compounds: It can react exothermically with these compounds .

Similar Compounds

Several compounds share structural similarities with N-Propyl-m-toluidine:

- m-Toluidine: The parent compound, lacking the propyl group on the amino group .

- N-Ethyl-m-toluidine: Similar structure, but with an ethyl group instead of a propyl group .

- o-Toluidine and p-Toluidine: Isomers with the methyl group in different positions on the benzene ring .

- N-Propyltoluene: Similar structure, but lacking the amino group .

N-Propyl-m-toluidine is unique among these compounds due to its specific combination of a propyl group on the amino group and a methyl group at the meta position of the benzene ring. This structure likely influences its reactivity, physical properties, and potential applications in ways that distinguish it from its structural analogs.

The synthesis of N-Propyl-m-toluidine can be accomplished through several distinct methodological approaches, each offering unique advantages in terms of selectivity, yield, and reaction conditions. The most straightforward synthetic route involves the direct alkylation of m-toluidine with appropriate propylating agents. This fundamental approach utilizes m-toluidine (3-methylaniline) as the starting material, which itself is derived from toluene through nitration followed by reduction processes.

One notable synthetic methodology involves the reaction of m-toluidine with propionitrile under specific catalytic conditions. According to established protocols, this reaction can be conducted using palladium on activated charcoal as a catalyst in the presence of ammonium formate, utilizing methanol and water as solvents at 20°C for approximately 2.4 hours, achieving quantitative yields. This method represents a particularly efficient approach for laboratory-scale synthesis.

Alternative synthetic pathways include the use of propyl halides, such as propyl bromide or propyl chloride, in the presence of suitable bases. The reaction typically involves heating m-toluidine with the propyl halide in the presence of bases such as sodium hydroxide or potassium carbonate under reflux conditions. Industrial production methods often employ diethyl sulfate or ethyl chloride as alkylating agents in the presence of catalysts, with the reaction conducted in solvents such as toluene or xylene, followed by purification through distillation.

Table 1: Synthetic Methods for N-Propyl-m-toluidine Preparation

| Method | Starting Materials | Catalyst/Conditions | Yield | Advantages |

|---|---|---|---|---|

| Nitrile Reduction | m-toluidine + propionitrile | Pd/C, NH₄COOH, MeOH/H₂O, 20°C | 100% | High selectivity, mild conditions |

| Direct Alkylation | m-toluidine + propyl bromide | NaOH/K₂CO₃, reflux | 70-85% | Simple procedure, readily available reagents |

| Industrial Process | m-toluidine + propyl chloride | Catalyst, toluene/xylene solvent | 80-90% | Scalable, continuous process |

Catalytic N-Alkylation and Aralkylation

The catalytic N-alkylation of aromatic amines represents a sophisticated approach to synthesizing N-propyl-m-toluidine, offering enhanced selectivity and improved reaction control compared to traditional methods. According to patent literature, the process for preparing N-alkylated aromatic amines can be effectively carried out using phosphorus oxyhalides as catalysts. These catalysts demonstrate remarkable efficiency in facilitating the N-alkylation of aromatic amines with aliphatic alcohols under controlled conditions.

The catalytic process typically operates at temperatures ranging from 200°C to 400°C, with optimal conditions occurring between 230°C and 320°C. Pressure requirements generally fall within the range of 30 to 200 bar, with preferred operating pressures between 80 and 150 bar. The molar ratio of aromatic amine to aliphatic alcohol can vary considerably, typically ranging from 1:0.5 to 1:20, with optimal ratios between 1:0.7 and 1:5 for maximum efficiency.

Phosphorus oxychloride (POCl₃) emerges as a particularly advantageous catalyst in this context, demonstrating high catalytic activity while exhibiting minimal corrosive effects on equipment and pipelines compared to traditional catalysts. The catalyst system offers several notable benefits, including the formation of no solid constituents during the reaction process, which proves exceptionally important for continuous industrial operations. Additionally, phosphorus oxychloride provides enhanced working safety characteristics, as it does not ignite spontaneously upon contact with water when present in alkylation mixtures.

Modern catalytic approaches also include the utilization of zeolite catalysts for gas-phase alkylation processes. Pentasil-type zeolites with SiO₂/Al₂O₃ ratios ≥ 60 have shown promise in facilitating the alkylation of m-toluidine with appropriate alcohols under gas-phase conditions. These heterogeneous catalytic systems offer advantages in terms of catalyst recovery and environmental sustainability.

Mechanistic Pathways in Alkylation Reactions

Understanding the mechanistic pathways underlying the formation of N-propyl-m-toluidine provides crucial insights into optimizing synthetic protocols and predicting reaction outcomes. Recent mechanistic investigations have revealed that many alkylation reactions of benzylic amines, which share structural similarities with aromatic amine systems, proceed through unexpected pathways involving imine intermediates.

The general mechanistic framework for N-alkylation involves several key steps. Initially, the nucleophilic nitrogen atom of m-toluidine attacks the electrophilic carbon center of the propylating agent, forming a transient intermediate complex. This step is typically rate-determining and is influenced by both steric and electronic factors associated with the aromatic ring substitution pattern and the nature of the alkylating agent.

In catalytic systems employing phosphorus oxyhalides, the mechanism involves the formation of activated complexes between the catalyst and the reactants. The phosphorus oxyhalide functions as a Lewis acid, activating the alkylating agent toward nucleophilic attack by the amine nitrogen. This activation significantly lowers the energy barrier for the alkylation process and enhances the reaction rate under milder conditions.

For reductive amination pathways, which represent an alternative mechanistic route, the process involves the initial formation of an imine intermediate through condensation of an appropriate aldehyde or ketone with m-toluidine. This imine intermediate subsequently undergoes reduction to yield the desired N-alkylated product. The reductive amination mechanism offers advantages in terms of avoiding multiple alkylation products, which can be problematic in direct alkylation approaches.

Table 2: Mechanistic Comparison of Alkylation Methods

| Mechanism Type | Key Intermediates | Rate-Determining Step | Selectivity | Side Reactions |

|---|---|---|---|---|

| Direct Alkylation | Carbocation/SN2 complex | Nucleophilic attack | Moderate | Multiple alkylation |

| Catalytic Alkylation | Activated complex | Catalyst-substrate binding | High | Minimal |

| Reductive Amination | Imine intermediate | Imine reduction | Very High | Rare |

The kinetic behavior of these reactions typically follows second-order kinetics, being first-order in both the amine substrate and the alkylating agent. Temperature dependence studies reveal activation energies in the range of 15-25 kcal/mol for direct alkylation processes, while catalytic methods demonstrate significantly lower activation barriers of 8-15 kcal/mol.

Optimization of Reaction Conditions

The optimization of reaction conditions for N-propyl-m-toluidine synthesis requires careful consideration of multiple variables, including temperature, pressure, catalyst loading, solvent selection, and reaction time. Systematic studies have established optimal parameter ranges that maximize yield while minimizing side reactions and operational costs.

Temperature optimization represents a critical factor in achieving high conversion rates and selectivity. For direct alkylation methods, optimal temperatures typically range between 80°C and 120°C, providing sufficient thermal energy for effective reactant interaction while avoiding thermal decomposition of the product. Catalytic processes operate effectively at higher temperatures, with optimal ranges of 230°C to 320°C, as established in industrial patent literature.

Solvent selection significantly influences reaction outcomes, with polar aprotic solvents generally providing favorable environments for nucleophilic substitution mechanisms. Methanol and ethanol serve as effective solvents for reductive amination protocols, while toluene and xylene prove advantageous for high-temperature catalytic processes. The choice of solvent also affects product isolation and purification procedures.

Catalyst loading optimization reveals that phosphorus oxyhalide catalysts remain effective at relatively low concentrations, typically 0.1-0.5 mol% relative to the amine substrate. Higher catalyst loadings do not proportionally increase reaction rates and may complicate product purification processes. For reductive amination systems, palladium on carbon catalysts demonstrate optimal performance at loadings of 5-10 mol% relative to the substrate.

Reaction time optimization depends heavily on the chosen synthetic methodology. Reductive amination protocols typically require 2-4 hours for complete conversion under optimal conditions, while direct alkylation methods may require 6-12 hours depending on the specific reactants and conditions employed. Catalytic processes can achieve high conversions in 1-3 hours under optimal temperature and pressure conditions.

Table 3: Optimized Reaction Conditions for Different Synthetic Approaches

| Parameter | Direct Alkylation | Catalytic Process | Reductive Amination |

|---|---|---|---|

| Temperature (°C) | 80-120 | 230-320 | 20-60 |

| Pressure (bar) | 1-5 | 80-150 | 1-10 |

| Catalyst Loading (mol%) | - | 0.1-0.5 | 5-10 |

| Reaction Time (hours) | 6-12 | 1-3 | 2-4 |

| Typical Yield (%) | 70-85 | 80-95 | 85-100 |

Quality control parameters for optimized synthesis include monitoring reaction progress through gas chromatography analysis, maintaining strict temperature control within ±2°C of target values, and ensuring adequate mixing to prevent local concentration gradients. Product purity analysis typically employs NMR spectroscopy and mass spectrometry to confirm structural identity and assess the presence of potential impurities.

Role in Dye and Pigment Synthesis

N-Propyl-m-toluidine serves as a crucial intermediate in the synthesis of various dye systems, particularly in the production of azo dyes where it functions as a coupling component [5] [17] [30]. The compound's aromatic structure with the electron-donating propyl substituent enhances its reactivity in diazotization reactions, making it valuable for creating chromophoric systems with specific color properties [17] [19] [21].

In azo dye synthesis, N-Propyl-m-toluidine participates in coupling reactions with diazonium salts to form colored compounds exhibiting red, orange, and yellow hues [17] [19] [30]. The meta-substitution pattern of the methyl group influences the electronic distribution within the aromatic ring, affecting both the coupling efficiency and the final color characteristics of the resulting dyes [5] [19] [26]. Research demonstrates that N-alkyl substituted aromatic amines like N-Propyl-m-toluidine provide enhanced stability to the resulting dye molecules compared to their unsubstituted counterparts [19] [21].

The compound finds applications in direct dye formulations where it serves as an intermediate component for cotton and viscose textile dyeing [30] [31]. Its role extends to acid dye systems used for protein fibers such as wool and silk, where the propyl substitution contributes to improved fastness properties [6] [30] [31]. In disperse dye applications for synthetic fibers, N-Propyl-m-toluidine functions as an auxiliary component that enhances dye penetration and color uniformity [6] [30].

| Dye Type | Color Range | Application Method | End Use | N-Propyl-m-toluidine Role |

|---|---|---|---|---|

| Azo Dyes | Red, Orange, Yellow | Diazotization and coupling | Textiles, plastics, paints | Coupling component |

| Direct Dyes | Various colors | Direct application to fiber | Cotton, viscose textiles | Intermediate component |

| Acid Dyes | Bright colors | Acidic dyeing conditions | Wool, silk, nylon | Chromophore building block |

| Disperse Dyes | Various colors | High temperature dyeing | Polyester, acetate fibers | Auxiliary component |

| Reactive Dyes | Various colors | Chemical bonding to fiber | Cotton, cellulose fibers | Reactive intermediate |

| Pigment Dyes | Stable colors | Incorporation in matrix | Paints, inks, plastics | Stabilizing component |

Recent developments in sustainable dye chemistry have explored N-Propyl-m-toluidine derivatives for creating environmentally friendly colorants with reduced environmental impact [6] [7]. The compound's structural features allow for modifications that enhance biodegradability while maintaining color performance, addressing growing environmental concerns in the textile industry [6] [7] [22].

Applications in Rubber Chemistry

In rubber chemistry applications, N-Propyl-m-toluidine functions as a component in vulcanization accelerator systems, particularly in specialized rubber formulations requiring controlled curing kinetics [10] [12] [16]. The compound's aromatic amine structure enables it to participate in sulfur vulcanization processes through the formation of intermediate complexes that facilitate cross-link formation between polymer chains [10] [12] [15].

Research in rubber processing has demonstrated that aromatic amines including N-Propyl-m-toluidine derivatives can serve as activators in accelerator systems, enhancing the efficiency of primary accelerators such as thiazoles and sulfenamides [10] [12] [16]. The propyl substitution on the amine nitrogen provides steric effects that influence the rate of vulcanization and the final properties of the cured rubber [12] [15] [16]. Studies indicate that N-alkyl aromatic amines contribute to improved heat resistance and aging characteristics in vulcanized rubber products [10] [15] [20].

The compound finds specific applications in rubber formulations for automotive components where controlled vulcanization rates are essential for achieving desired mechanical properties [12] [16] [20]. Industrial investigations have shown that N-Propyl-m-toluidine can function as an antioxidant component in rubber systems, providing protection against oxidative degradation during processing and service life [15] [20] [25]. The aromatic amine structure allows for radical scavenging activity that helps maintain polymer integrity under thermal and oxidative stress conditions [15] [20].

| Application Area | Primary Function | Industry Significance | Market Demand |

|---|---|---|---|

| Dye and Pigment Synthesis | Chemical intermediate for azo dye synthesis | High - Essential for red/orange dyes | Steady growth |

| Rubber Chemistry | Vulcanization accelerator component | Moderate - Specialized rubber applications | Stable demand |

| Pharmaceutical Intermediates | Building block for drug synthesis | High - Versatile pharmaceutical intermediate | High growth potential |

| Advanced Material Development | Monomer for conducting polymers | Emerging - Novel material development | Research stage |

| Polymer Chemistry | Chain transfer agent | Moderate - Specialized polymer synthesis | Niche applications |

| Antioxidant Applications | Radical scavenger | Moderate - Protective applications | Growing interest |

Pharmaceutical and Polymer Intermediates

N-Propyl-m-toluidine serves as a versatile intermediate in pharmaceutical synthesis, where its aromatic amine functionality provides a foundation for constructing complex molecular architectures [13] [24] [33]. The compound's reactivity profile enables various transformations including N-alkylation, acylation, and aromatic substitution reactions that are fundamental to medicinal chemistry [13] [15] [33].

In pharmaceutical applications, the compound functions as a building block for synthesizing heterocyclic compounds that form the core structures of many therapeutic agents [13] [24] [33]. Research has demonstrated that N-alkyl aromatic amines like N-Propyl-m-toluidine can undergo cyclization reactions to form indole derivatives, which are important scaffolds in drug discovery [20] [24] [33]. The propyl substituent provides specific steric and electronic properties that influence the biological activity of resulting pharmaceutical compounds [13] [33].

The compound finds applications in polymer chemistry as a chain transfer agent and polymerization modifier [14] [22] [25]. Studies have shown that aromatic amines including N-Propyl-m-toluidine can control molecular weight distribution in radical polymerization processes through hydrogen atom transfer mechanisms [14] [22] [23]. The compound's ability to participate in redox reactions makes it valuable as a component in polymerization initiator systems for acrylic and methacrylic monomers [23] [25].

Research in conducting polymer synthesis has explored N-Propyl-m-toluidine as a monomer for preparing substituted polyaniline derivatives with enhanced solubility and processability [14] [22]. The propyl substitution on the amine nitrogen improves polymer solubility in organic solvents while maintaining electronic conductivity properties [14] [22]. Industrial investigations indicate that N-alkyl substituted aromatic amines contribute to improved thermal stability and environmental resistance in conducting polymer applications [14] [22].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Industrial Importance |

|---|---|---|---|---|

| N-Propyl-m-toluidine | C₁₀H₁₅N | 149.23 | Specialized dye intermediate | Specialized applications |

| m-Toluidine | C₇H₉N | 107.17 | General dye intermediate | High volume production |

| N-Methyl-p-toluidine | C₈H₁₁N | 121.18 | Dye and pharmaceutical intermediate | Moderate production |

| N,N-Dimethyl-p-toluidine | C₉H₁₃N | 135.21 | Polymerization accelerator | High volume - dental/medical |

| o-Toluidine | C₇H₉N | 107.17 | Dye intermediate (restricted use) | Restricted due to carcinogenicity |

| p-Toluidine | C₇H₉N | 107.17 | Dye intermediate | High volume production |

Advanced Material Development

In advanced material development, N-Propyl-m-toluidine represents an emerging component for creating novel functional materials with tailored properties [22] [24]. The compound's aromatic amine structure provides opportunities for incorporation into polymer matrices where it can function as a reactive modifier or crosslinking agent [22] [24] [25].

Recent research in nanomaterials has investigated N-Propyl-m-toluidine derivatives for developing block copolymer systems with enhanced performance characteristics [22]. The compound's ability to undergo controlled polymerization reactions enables the creation of well-defined polymer architectures suitable for drug delivery applications and advanced membrane technologies [22]. Studies demonstrate that N-alkyl aromatic amines contribute to improved thermal transitions and mechanical properties in polymer composites [22] [25].

The compound finds applications in developing stimuli-responsive materials where the aromatic amine functionality enables pH-sensitive behavior [22] [23]. Research has shown that N-Propyl-m-toluidine can be incorporated into polymer networks that undergo reversible changes in response to environmental conditions, making them valuable for smart material applications [22] [23]. The propyl substitution influences the response characteristics and stability of these materials under operating conditions [22] [23].

Investigations in electronic materials have explored N-Propyl-m-toluidine as a component in organic semiconductor formulations where its electron-donating properties contribute to charge transport characteristics [22] [24]. The compound's structural features enable fine-tuning of electronic properties in organic photovoltaic devices and organic light-emitting diodes [22] [24]. Industrial research indicates potential applications in developing next-generation electronic materials with improved efficiency and stability [22] [24] [25].

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational approach for predicting the biological and chemical activities of N-propyl-m-toluidine and related aromatic amine compounds. QSAR models establish mathematical relationships between molecular structure descriptors and observed biological or chemical activities, enabling the prediction of properties for untested compounds [1] [2].

The development of QSAR models for N-propyl-m-toluidine follows established protocols that include dataset preparation, descriptor calculation, variable selection, model development, and validation [2] [3]. For aromatic amines, three-dimensional QSAR (3D-QSAR) approaches have demonstrated superior performance compared to traditional two-dimensional methods, particularly when incorporating spatial molecular information [4] [5].

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) represent the most widely applied 3D-QSAR methodologies for aromatic amine derivatives [4]. These approaches utilize molecular field descriptors to capture steric, electrostatic, and hydrophobic interactions that influence biological activity. For N-propyl-m-toluidine, CoMFA models have achieved correlation coefficients (r²) of 0.944 for training sets and 0.938 for test sets, demonstrating excellent predictive capability [4].

The molecular descriptors employed in N-propyl-m-toluidine QSAR studies encompass constitutional, topological, geometrical, and quantum chemical parameters [2] [6]. Constitutional descriptors include molecular weight, atom counts, and bond connectivity indices. Topological descriptors capture molecular branching patterns and connectivity relationships. Geometrical descriptors account for three-dimensional molecular shape characteristics, while quantum chemical descriptors incorporate electronic properties derived from computational methods [2].

Table 1: QSAR Model Performance for N-Propyl-m-toluidine Related Studies

| Model Type | Training Set R² | Test Set R² | RMSE | Primary Descriptors |

|---|---|---|---|---|

| 3D-QSAR (CoMFA) | 0.944 | 0.938 | 0.245 | Steric, electrostatic fields |

| 3D-QSAR (CoMSIA) | 0.892 | 0.842 | 0.328 | Steric, electrostatic, hydrophobic |

| 2D-QSAR (MLR) | 0.823 | 0.791 | 0.456 | Constitutional, topological |

| Random Forest | 0.887 | 0.834 | 0.391 | Molecular fingerprints |

| Support Vector Machine | 0.856 | 0.798 | 0.442 | Physicochemical properties |

| Neural Network | 0.918 | 0.872 | 0.312 | Multiple descriptor types |

Machine learning approaches have increasingly been integrated into QSAR modeling for aromatic amines, with random forest, support vector machine, and neural network algorithms showing promising results [7] [5] [8]. These methods can capture non-linear relationships between molecular descriptors and biological activities that traditional linear regression approaches may miss.

For N-propyl-m-toluidine, the applicability domain of QSAR models must be carefully defined to ensure reliable predictions. The structural similarity between training set compounds and query molecules significantly influences prediction accuracy [5]. Molecular fingerprint-based similarity measures and leverage analysis provide effective approaches for determining whether N-propyl-m-toluidine falls within the reliable prediction space of developed models [8].

Reactivity Predictions via DFT Calculations

Density Functional Theory (DFT) calculations provide fundamental insights into the reactivity properties of N-propyl-m-toluidine through detailed analysis of electronic structure and molecular orbital characteristics [9] [10] [11]. The reactivity of aromatic amines is intrinsically linked to their electronic properties, particularly the energies and spatial distributions of frontier molecular orbitals [7] [10].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of N-propyl-m-toluidine serve as primary indicators of its chemical reactivity [9] [10]. The HOMO energy correlates with the compound's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap provides a measure of molecular stability and kinetic reactivity [10] [12].

Table 2: Calculated Electronic Properties and Reactivity Descriptors for N-Propyl-m-toluidine

| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Literature Range |

|---|---|---|---|

| HOMO Energy (eV) | -5.23 | -5.67 | -5.0 to -5.8 |

| LUMO Energy (eV) | -0.68 | -0.42 | -0.3 to -0.9 |

| HOMO-LUMO Gap (eV) | 4.55 | 5.25 | 4.2 to 5.5 |

| Ionization Potential (eV) | 5.23 | 5.67 | 5.0 to 5.8 |

| Electron Affinity (eV) | 0.68 | 0.42 | 0.3 to 0.9 |

| Chemical Hardness (eV) | 2.28 | 2.63 | 2.1 to 2.8 |

| Electronegativity (eV) | 2.96 | 3.05 | 2.7 to 3.2 |

| Electrophilicity Index (eV) | 1.92 | 1.77 | 1.5 to 2.1 |

| Nucleophilicity Index (eV) | 3.85 | 3.21 | 3.0 to 4.0 |

Conceptual DFT provides a theoretical framework for understanding chemical reactivity through global and local reactivity descriptors [10] [12]. Global descriptors include chemical hardness (η), electronegativity (χ), and electrophilicity index (ω), which characterize the overall reactivity of N-propyl-m-toluidine. Chemical hardness measures the resistance to charge transfer, electronegativity indicates the tendency to attract electrons, and the electrophilicity index quantifies the ability to accept electrons from nucleophiles [10] [12].

Local reactivity descriptors, including Fukui functions and dual descriptors, identify specific atomic sites within N-propyl-m-toluidine that are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function f(r) describes the local change in electron density upon addition or removal of electrons, providing insight into preferred reaction sites.

For N-propyl-m-toluidine, the amino nitrogen atom typically exhibits high nucleophilicity due to its lone pair electrons, making it a preferred site for electrophilic attack. The aromatic ring carbons, particularly those in ortho and para positions relative to the amino group, often serve as sites for electrophilic aromatic substitution reactions.

The choice of DFT functional and basis set significantly influences the accuracy of reactivity predictions for N-propyl-m-toluidine [7]. Hybrid functionals such as B3LYP provide a good balance between accuracy and computational efficiency for aromatic amines, while meta-hybrid functionals like M06-2X offer improved performance for systems involving weak interactions.

Solvent effects play a crucial role in the reactivity of N-propyl-m-toluidine, particularly in aqueous environments where the compound may undergo protonation or participate in hydrogen bonding interactions [12]. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), incorporate solvent effects into DFT calculations [12].

Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) analyses for N-propyl-m-toluidine focus on identifying specific structural features that influence biological activity, chemical reactivity, and physicochemical properties. SAR studies complement QSAR approaches by providing qualitative insights into the mechanistic basis of observed structure-activity patterns.

The aromatic amine scaffold of N-propyl-m-toluidine contains several structural elements that significantly influence its biological and chemical properties. The amino group serves as the primary reactive center, capable of undergoing various transformations including N-oxidation, acetylation, and conjugation reactions. The methyl substituent on the aromatic ring affects electronic properties through inductive and hyperconjugative effects, while the n-propyl chain influences lipophilicity and molecular size.

Mechanism-based SAR analysis considers the metabolic pathways and reaction mechanisms relevant to N-propyl-m-toluidine. For aromatic amines, metabolic activation often involves N-hydroxylation followed by conjugation reactions that may lead to the formation of reactive intermediates. The propensity for metabolic activation depends on structural features including the nature of ring substituents and the degree of steric hindrance around the amino group.

Table 3: Structural Features Influencing N-Propyl-m-toluidine Activity

| Structural Feature | Effect on Activity | Mechanism | Literature Support |

|---|---|---|---|

| Primary amino group | Increases nucleophilicity | Lone pair availability | |

| Meta-methyl substitution | Moderate electronic activation | Inductive effect | |

| N-propyl chain | Increases lipophilicity | Hydrophobic interactions | |

| Aromatic ring | Provides conjugation | π-electron delocalization |

The position of substituents on the aromatic ring critically influences the reactivity patterns of N-propyl-m-toluidine. Meta-substituted anilines typically exhibit different reactivity profiles compared to ortho- and para-substituted analogs due to differences in electronic effects and steric accessibility. The meta-methyl group in N-propyl-m-toluidine provides moderate electron-donating character without the strong activating effects observed in para-substituted systems.

Comparative SAR analysis across related aromatic amines reveals that the length and branching of N-alkyl substituents significantly influence biological activity. Linear alkyl chains generally provide different activity profiles compared to branched analogs, with optimal chain lengths varying depending on the specific biological target. For N-propyl-m-toluidine, the linear three-carbon chain represents a compromise between molecular size and lipophilicity.

The relationship between electronic properties and biological activity forms a central theme in SAR analyses of aromatic amines [9]. Compounds with similar HOMO energies often exhibit comparable reactivity patterns, while variations in LUMO energies may influence their capacity to participate in electron-transfer reactions [9]. These electronic descriptors provide mechanistic insights that complement traditional SAR approaches based on structural similarity [9].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant